2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol

Medicinal Chemistry ADME Prediction Physicochemical Profiling

2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol (CAS 415721-83-4) is a disubstituted piperazine derivative with a molecular formula of C13H19BrN2O and a molecular weight of 299.21 g/mol. It features a 4-bromophenylmethyl group on one piperazine nitrogen and a hydroxyethyl group on the other, positioning it as a versatile synthetic intermediate for further derivatization in drug discovery programs.

Molecular Formula C13H19BrN2O
Molecular Weight 299.212
CAS No. 415721-83-4
Cat. No. B2623110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol
CAS415721-83-4
Molecular FormulaC13H19BrN2O
Molecular Weight299.212
Structural Identifiers
SMILESC1CN(CCN1CCO)CC2=CC=C(C=C2)Br
InChIInChI=1S/C13H19BrN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2
InChIKeyZEYMJAPCVCOFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol (CAS 415721-83-4): A Para-Bromo-Substituted Piperazine-Ethanol Building Block for Medicinal Chemistry and Screening Libraries


2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol (CAS 415721-83-4) is a disubstituted piperazine derivative with a molecular formula of C13H19BrN2O and a molecular weight of 299.21 g/mol . It features a 4-bromophenylmethyl group on one piperazine nitrogen and a hydroxyethyl group on the other, positioning it as a versatile synthetic intermediate for further derivatization in drug discovery programs . Commercially available from multiple suppliers at purities typically ≥95–98%, this compound serves as a key building block for generating focused libraries of piperazine-containing bioactive molecules .

Why Generic Substitution Fails for 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol: Positional Isomerism and Functional Group Complementarity


Superficially similar piperazine derivatives cannot be freely interchanged for 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol because minor structural alterations—such as shifting the bromine from the para to the ortho position (CAS 415721-00-5), replacing the methylene spacer with an ethyl linker (CAS 1355532-16-9), or removing the hydroxyethyl group (CAS 91345-62-9)—profoundly alter molecular geometry, hydrogen-bonding capacity, and halogen-bonding potential . These changes directly impact target binding, selectivity, and synthetic tractability in downstream derivatization, making the specific para-bromo, methylene-spaced, hydroxyethyl-bearing architecture a non-substitutable requirement for projects where this precise pharmacophore or synthetic handle is needed [1].

Quantitative Differentiation Evidence for 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol Against Closest Analogs


Para- vs. Ortho-Bromo Substitution: Impact on Predicted Physicochemical Properties Relevant to Permeability and Solubility

The target para-bromo isomer (CAS 415721-83-4) is predicted to exhibit a higher dipole moment and altered logP relative to the ortho-bromo isomer (CAS 415721-00-5) due to the symmetrical electron-withdrawing effect of the para-substituted bromine [1]. While experimentally measured density and boiling point for the para isomer remain unreported in public databases, the ortho isomer has a reported density of 1.4±0.1 g/cm³ and a boiling point of 399.0±32.0 °C . These predicted differences in polarity and lipophilicity can translate into measurable variations in membrane permeability and aqueous solubility, which are critical for both in vitro assay performance and in vivo pharmacokinetics.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Hydroxyethyl Group Contribution to Hydrogen-Bonding Capacity vs. Des-Ethanol Analog

2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol contains a free hydroxyl group that serves as both a hydrogen-bond donor and acceptor, whereas the des-ethanol analog 1-(4-Bromobenzyl)piperazine (CAS 91345-62-9) lacks this functionality [1]. The presence of the hydroxyethyl group increases the topological polar surface area (tPSA) by approximately 20.2 Ų and adds one hydrogen-bond donor, which is predicted to enhance aqueous solubility and reduce passive membrane permeability relative to the des-ethanol counterpart [2]. This difference is quantifiable via computed tPSA and H-bond donor count, though experimental solubility data are not publicly available for either compound.

Medicinal Chemistry Solubility Enhancement Hydrogen Bonding

High-Throughput Screening Profile: HepG2 Cytotoxicity and Target Engagement Data

In a high-throughput screening campaign deposited at the Scripps Research Institute Molecular Screening Center, 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol demonstrated an average inhibition of 100.58% at 2.6 µM in a HepG2 cytotoxicity assay, with a standard deviation of 0.245 . At 26.1 µM, inhibition was measured at 1.21–1.22% across multiple replicates, indicating a steep dose-response relationship and potential cytotoxicity at higher concentrations . Additionally, in an ST2 (IL1RL1) inhibitor primary screen, the compound showed 85–98% inhibition at a single concentration . No directly comparable data are publicly available for the ortho-bromo isomer (CAS 415721-00-5) or the ethyl-linker analog (CAS 1355532-16-9) in the same assays, precluding a direct head-to-head comparison.

High-Throughput Screening Cytotoxicity Target Engagement

Synthetic Tractability: Methylene Spacer vs. Ethyl Linker in Downstream Derivatization

The target compound features a methylene (–CH2–) spacer between the 4-bromophenyl ring and the piperazine nitrogen, whereas the ethyl-linker analog (CAS 1355532-16-9) incorporates a bulkier –CH(CH3)– spacer . The methylene spacer imposes less steric hindrance around the piperazine nitrogen, which can improve reaction yields in N-alkylation or N-acylation steps during library synthesis [1]. While no quantitative yield comparison under identical conditions has been published, steric accessibility principles predict that the methylene-spaced derivative will exhibit faster reaction kinetics and higher conversion rates in N-functionalization reactions relative to the ethyl-linker analog.

Synthetic Chemistry Building Block Utility Derivatization

Optimal Application Scenarios for 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol Based on Quantitative Evidence


Focused Library Synthesis Requiring a Para-Bromo Pharmacophore with a Derivatizable Alcohol Handle

When constructing a compound library around the 4-bromophenylpiperazine scaffold, 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol provides two orthogonal diversification points: the free hydroxyl for ester/ether formation and the para-bromo for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . The para substitution ensures predictable electronic effects and regioselectivity in subsequent transformations, while the hydroxyethyl group offers solubility advantages over the des-ethanol analog (CAS 91345-62-9) [1].

Hit Validation and Counter-Screening Where Publicly Available HTS Data Reduce Redundancy

The existence of publicly archived high-throughput screening data for this compound, including HepG2 cytotoxicity and ST2 target engagement results, allows research groups to cross-reference their own assay findings, reducing the need for de novo counter-screening . This pre-existing data layer is absent for the closely related ortho-bromo isomer (CAS 415721-00-5) and ethyl-linker analog (CAS 1355532-16-9), making the target compound a more information-rich choice for hit-to-lead programs .

ADME Optimization Studies Comparing Para- vs. Ortho-Bromo Substitution Effects

Research programs investigating the impact of halogen positional isomerism on ADME properties can use 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol as the para-bromo reference point alongside its ortho isomer (CAS 415721-00-5) to systematically evaluate differences in logP, solubility, and metabolic stability . The predicted higher dipole moment of the para isomer may confer distinct CYP450 interaction profiles useful for structure-property relationship studies [1].

Synthetic Methodology Development Leveraging Sterically Accessible Piperazine N4

The methylene spacer in the target compound renders the piperazine N4 more sterically accessible than the ethyl-linker analog (CAS 1355532-16-9), making it a superior substrate for developing and optimizing high-throughput N-functionalization protocols (e.g., automated alkylation, reductive amination) where reaction rate and conversion efficiency are paramount .

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